molecular formula C23H16N4O4 B14729466 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide CAS No. 6300-51-2

3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide

Cat. No.: B14729466
CAS No.: 6300-51-2
M. Wt: 412.4 g/mol
InChI Key: QSFJILOAMVJLLT-UHFFFAOYSA-N
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Description

3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are widely known for their vibrant colors and are extensively used in dyeing industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-nitroaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 4-hydroxybenzaldehyde in the presence of a basic solution, such as sodium carbonate, to form the azo compound .

Industrial Production Methods

Industrial production of azo compounds, including this compound, follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Products vary based on the oxidizing agent but can include quinones or other oxidized aromatic compounds.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted aromatic compounds with various functional groups depending on the substituent introduced.

Scientific Research Applications

3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s biological activity is attributed to its ability to interfere with cellular processes, potentially through the generation of reactive oxygen species or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-[(4-nitrophenyl)diazenyl]benzaldehyde: Another azo compound with similar structural features but different functional groups.

    2-hydroxy-3-methoxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde: A related azo compound with methoxy and hydroxy groups.

Uniqueness

3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6300-51-2

Molecular Formula

C23H16N4O4

Molecular Weight

412.4 g/mol

IUPAC Name

3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C23H16N4O4/c28-22-20(23(29)24-16-8-2-1-3-9-16)13-15-7-4-5-12-19(15)21(22)26-25-17-10-6-11-18(14-17)27(30)31/h1-14,28H,(H,24,29)

InChI Key

QSFJILOAMVJLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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